molecular formula C31H42N10O4S2 B053715 ED-p-Ditc-xac CAS No. 119305-44-1

ED-p-Ditc-xac

Cat. No.: B053715
CAS No.: 119305-44-1
M. Wt: 712.8 g/mol
InChI Key: IPGNMUZJHQQUHW-UHFFFAOYSA-N
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Description

S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate is a complex organic compound with the molecular formula C31H42N10O4S2 and a molecular weight of 712.8 g/mol. This compound is notable for its intricate structure, which includes multiple functional groups such as amines, amides, and thioesters.

Preparation Methods

The synthesis of S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate involves several steps. The preparation typically starts with the formation of the amide bond through acid-amine coupling reactions . Industrial production methods may involve the use of phosgene or other reagents to form the necessary acid chlorides, which then react with amines to form the amide bonds . The process may also include steps to introduce the thioester and other functional groups under controlled conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .

Comparison with Similar Compounds

Similar compounds to S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate include other thioester-containing compounds and amide derivatives. These compounds share similar functional groups but differ in their specific structures and properties. The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse chemical reactions and applications .

Properties

CAS No.

119305-44-1

Molecular Formula

C31H42N10O4S2

Molecular Weight

712.8 g/mol

IUPAC Name

S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate

InChI

InChI=1S/C31H40N10O6S2/c1-3-17-40-27-25(28(43)41(18-4-2)31(40)46)37-26(38-27)20-5-11-23(12-6-20)47-19-24(42)33-15-16-34-29(44)49-39-22-9-7-21(8-10-22)36-30(45)48-35-14-13-32/h5-12,35,39H,3-4,13-19,32H2,1-2H3,(H,33,42)(H,34,44)(H,36,45)(H,37,38)

InChI Key

IPGNMUZJHQQUHW-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC=C(C=C4)NC(=O)SNCCN

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC=C(C=C4)NC(=O)SNCCN

Synonyms

1,3-dipropyl-8-(2-aminoethylaminothiocarbonyl-(4-aminophenyl)(aminothiocarbonyl-(2-aminoethylaminocarbonyl-(4-methoxy(phenyl)))))xanthine
ED-p-DITC-XAC

Origin of Product

United States

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